Comprehensive Technical Guide: Physical and Chemical Properties of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-propanone
Comprehensive Technical Guide: Physical and Chemical Properties of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-propanone
Executive Summary & Structural Identity
As a Senior Application Scientist navigating the interface of organic synthesis and drug discovery, understanding the physicochemical behavior of intermediate scaffolds is critical. 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (CAS: 61035-75-4) is a highly versatile building block. Structurally, it combines a propiophenone core with a para-substituted chlorobenzyl ether linkage. This specific topographical arrangement provides a rigid hydrophobic tail (the chlorobenzyl group) and a highly reactive handle (the propanone moiety), making it an ideal precursor for synthesizing complex heterocyclic therapeutics, including anti-inflammatory and antiviral agents[1].
Quantitative Physicochemical Data
To facilitate rapid comparison and experimental planning, the foundational physicochemical properties of the compound are summarized below[2]:
| Property | Value / Description |
| IUPAC Name | 1-{4-[(4-chlorophenyl)methoxy]phenyl}propan-1-one |
| CAS Registry Number | 61035-75-4 |
| Molecular Formula | C16H15ClO2 |
| Molecular Weight | 274.74 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Ether oxygen) |
| Rotatable Bonds | 5 |
Structural Reactivity and Mechanistic Pathways
The utility of this scaffold lies in its orthogonal reactivity. Successful downstream derivatization requires a precise understanding of its three primary functional sites:
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The Ketone Carbonyl (Electrophilic Center): The carbonyl carbon is susceptible to nucleophilic attack. It readily reacts with hydroxylamines or substituted hydrazines to form oxime ethers and hydrazones. These motifs are critical in designing agents that stabilize viral capsids[3].
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The Alpha-Carbon (Nucleophilic Enolate): The methylene protons adjacent to the carbonyl are moderately acidic ( pKa≈19 ). In the presence of a base, enolate formation occurs, allowing for Claisen-Schmidt condensations with aryl aldehydes to yield chalcones. These chalcones are immediate precursors to pyrazoline and pyrazole-based COX-2 inhibitors[4].
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The Benzyl Ether Linkage (Cleavage Site): While stable under standard basic conditions, the ether linkage can be selectively cleaved via catalytic hydrogenolysis (Pd/C, H2 ) or strong Lewis acids (e.g., BBr3 ) if deprotection to the free phenol is required for late-stage functionalization.
Chemical reactivity map highlighting the three primary functional sites of the scaffold.
Synthetic Methodologies: The Williamson Ether Workflow
To synthesize 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone from commercially available starting materials, a modified Williamson ether synthesis is employed.
Causality & Experimental Design
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Solvent Selection: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the SN2 displacement.
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Base Selection: Potassium carbonate ( K2CO3 ) is utilized instead of stronger bases (like NaH) to selectively deprotonate the phenol ( pKa≈10 ) without abstracting the alpha-protons of the propiophenone, thereby preventing unwanted aldol condensation side-reactions.
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Catalyst Integration: A catalytic amount of Potassium Iodide (KI) is added to initiate an in situ Finkelstein reaction. The chloride leaving group on 4-chlorobenzyl chloride is exchanged for an iodide, which is a superior leaving group, significantly lowering the activation energy of the substitution step.
Step-by-Step Protocol
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4'-hydroxypropiophenone in anhydrous DMF (to achieve a 0.5 M concentration).
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Activation: Add 1.5 equivalents of anhydrous K2CO3 . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation, forming the phenoxide intermediate.
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Catalysis & Alkylation: Add 0.1 equivalents of KI, followed by the dropwise addition of 1.1 equivalents of 4-chlorobenzyl chloride.
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Thermal Reaction: Elevate the temperature to 80°C and reflux for 4-6 hours.
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Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the phenolic starting material (UV active, lower Rf ) confirms completion.
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Quenching & Extraction: Cool the mixture to room temperature and pour it into 5 volumes of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure target compound.
Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:
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1 H NMR ( CDCl3 , 400 MHz): Expected signals include a triplet for the terminal methyl group ( ≈1.2 ppm), a quartet for the alpha-methylene ( ≈2.9 ppm), a sharp singlet for the benzylic CH2 ( ≈5.1 ppm), and two sets of AA'BB' doublets for the para-substituted aromatic rings ( ≈6.9−8.0 ppm).
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LC-MS (ESI+): Expected [M+H]+ peak at m/z 275.1. A characteristic isotopic pattern indicating the presence of one chlorine atom (a 3:1 intensity ratio of m/z 275 to 277) must be present to confirm the structural integrity of the chlorobenzyl moiety.
Pharmacological Utility and Downstream Derivatization
The 4-chlorobenzyloxy moiety combined with an aromatic ketone is a privileged scaffold in medicinal chemistry, frequently utilized in two major therapeutic areas:
1. COX-2 Selective Anti-Inflammatory Agents: Through Claisen-Schmidt condensation of the propiophenone core with various benzaldehydes, chalcone intermediates are formed. These are subsequently cyclized with hydrazines to yield pyrazole derivatives. These pyrazoles exhibit highly selective Cyclooxygenase-2 (COX-2) inhibition, serving as potent non-acidic anti-inflammatory agents with significantly reduced gastrointestinal ulcerogenic toxicity compared to traditional NSAIDs like indomethacin[4].
2. Antiviral Therapeutics: Derivatization of the ketone into oxime ethers has been heavily explored for stabilizing viral capsids. Analogues derived from this core have shown promising efficacy in antienteroviral screening campaigns (e.g., against EV71, a major causative agent of hand, foot, and mouth disease) by preventing the uncoating of the virus and subsequent RNA release[3].
Pharmacological pathway demonstrating COX-2 inhibition by pyrazole derivatives of the scaffold.
